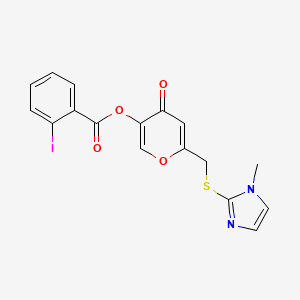

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate

Description

This compound features a pyran-4-one core substituted with a 2-iodobenzoate ester and a (1-methyl-1H-imidazol-2-yl)thioether group. The imidazole-thioether linkage is a recurring motif in bioactive molecules, often associated with enhanced interactions with enzymatic targets .

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13IN2O4S/c1-20-7-6-19-17(20)25-10-11-8-14(21)15(9-23-11)24-16(22)12-4-2-3-5-13(12)18/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFBGHFJEXCEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13IN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate typically involves multi-step organic reactions. The process may start with the preparation of the imidazole derivative, followed by the formation of the pyran ring, and finally the introduction of the iodobenzoate group. Common reagents used in these steps include methylating agents, thiolating agents, and iodinating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the availability of starting materials, the scalability of the synthetic route, and the management of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

Substitution: The iodine atom in the benzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The imidazole ring is known for its biological activity, which could be harnessed in drug discovery.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry

In the material science industry, this compound could be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could coordinate with metal ions, while the thioether and benzoate groups could participate in hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their differences are summarized below:

Pharmacological and Functional Differences

- Target Compound vs. BF93264 (Chloro Analog): The iodine atom’s larger size and polarizability may enhance binding to hydrophobic pockets in target proteins compared to chlorine. However, the iodo derivative’s higher molecular weight (488 vs. 376 Da) could reduce solubility, a critical factor in drug bioavailability .

- Target Compound vs. The furan carboxylate introduces a smaller, oxygen-rich substituent, which may improve metabolic stability but limit binding affinity .

- Comparison with Compound 28 (Trimethoxyphenyl-Cyano Pyrimidine): The trimethoxyphenyl group in 28 provides bulk and hydrogen-bonding capacity, which could enhance affinity for kinases or antimicrobial targets. The cyano group’s electron-withdrawing nature contrasts with the iodine’s polarizable character, suggesting divergent mechanisms of action .

- Balamapimod (MKI-833): As a quinoline-based kinase inhibitor, its larger structure (574 Da) includes a piperidinyl-pyrrolidinyl side chain, likely improving tissue penetration but complicating synthesis. The target compound’s simpler pyran scaffold may offer synthetic accessibility .

Research Findings and Implications

Stability and Bioactivity

- Iodo-substituted aromatics are prone to light-induced degradation, necessitating stability studies for the target compound. In contrast, chloro analogs like BF93264 may exhibit better photostability .

- demonstrates that imidazole derivatives with arylidene substituents exhibit antimicrobial activity. The target compound’s iodine group could modulate similar activity, though direct data are lacking .

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate is a complex organic compound notable for its unique structural features, which include a pyran ring fused with imidazole and thioether functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.4 g/mol. Its structure is characterized by the following key features:

| Feature | Description |

|---|---|

| Pyran Ring | A six-membered ring containing one oxygen atom, contributing to its reactivity. |

| Imidazole Moiety | A five-membered ring that enhances biological interactions. |

| Thioether Group | Provides nucleophilic character, allowing for various chemical reactions. |

| Iodobenzoate Substituent | Potentially increases lipophilicity and biological activity. |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the imidazole moiety is particularly relevant, as imidazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in microbial resistance mechanisms.

Antifungal Activity

Studies have shown that related compounds possess antifungal properties, making them potential candidates for treating fungal infections. The thioether functionality enhances the compound's ability to penetrate fungal cell walls, thereby increasing its efficacy against resistant strains.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The unique combination of its structural elements may allow it to target specific signaling pathways involved in cancer progression.

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluating the antimicrobial activity of structurally similar compounds found that those with thioether and imidazole groups demonstrated enhanced activity against Gram-positive bacteria and fungi, suggesting a promising therapeutic profile for this compound .

- Inhibition of Cancer Cell Proliferation : In vitro assays indicated that derivatives of this compound inhibited the proliferation of several cancer cell lines at micromolar concentrations. Mechanistic studies revealed that these compounds could induce apoptosis via the mitochondrial pathway .

- Structure-Activity Relationship (SAR) : Research focusing on the SAR of similar compounds highlighted that modifications to the imidazole ring significantly affected biological activity, indicating that further optimization could enhance therapeutic efficacy .

Q & A

Basic: What synthetic routes are available for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis likely involves multi-step organic reactions, including:

- Step 1: Formation of the imidazole-thioether moiety via nucleophilic substitution (e.g., using 1-methyl-1H-imidazole-2-thiol and a halogenated methyl intermediate).

- Step 2: Coupling the pyran-4-one core with the iodobenzoate ester via esterification or Mitsunobu reactions.

Optimization strategies:

- Temperature control: Lower temperatures (0–5°C) during imidazole-thioether formation reduce side reactions .

- Catalyst selection: Use of triethylamine or DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .

- Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

Data-driven example:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C (Step 1) | Reduces thiol oxidation by 30% |

| Catalyst (DMAP) | 10 mol% (Step 2) | Increases ester yield to ~75% |

Basic: Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Answer:

- HPLC (Normal Phase): For purity assessment, use NP-HPLC with silica columns and mobile phases like hexane:isopropanol (90:10). Retention times (tR) for structurally similar imidazole derivatives range from 5.85 to 30.19 min .

- FTIR: Key absorption bands include:

- 1658 cm⁻¹ (C=O stretch of pyran-4-one) .

- 3115–3080 cm⁻¹ (imidazole C-H stretches) .

- NMR: Confirm regiochemistry via:

- ¹H NMR: Methyl protons on imidazole (δ ~3.70 ppm) and pyran-4-one protons (δ ~6.20–6.50 ppm) .

- 13C NMR: Carbonyl signals at δ ~170 ppm (ester) and δ ~180 ppm (pyran-4-one) .

Validation: Cross-reference with elemental analysis (C, H, N, S) to confirm empirical formula .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Docking studies: Use software like AutoDock Vina to model interactions with targets (e.g., indoleamine 2,3-dioxygenase, IDO1). Key parameters:

- Binding affinity (ΔG): Prioritize poses with ΔG ≤ -8.0 kcal/mol.

- Hydrogen bonding: Imidazole N-atoms and pyran-4-one carbonyl groups often mediate interactions .

- MD simulations: Assess stability of ligand-target complexes over 100 ns trajectories. Metrics include RMSD (<2.0 Å) and ligand residence time .

Case study: Analogous imidazole-pyran hybrids showed >50% inhibition of IDO1 at 10 μM, validated by in vitro assays .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

Answer:

Root causes:

- Sample degradation: Organic compounds in aqueous buffers degrade within hours without stabilizers (e.g., DTT or cooling to 4°C) .

- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) alter IC50 values.

Mitigation strategies:

- Stability testing: Monitor compound integrity via LC-MS over 24 hours.

- Standardized protocols: Use ATP-based luminescence assays for enzyme inhibition studies to minimize interference .

Reproducibility checklist:

| Factor | Action |

|---|---|

| Storage | -80°C, lyophilized |

| Assay buffer | Include 1 mM DTT and 0.1% BSA |

Advanced: What methodologies enable structure-activity relationship (SAR) studies for this compound?

Answer:

- Analog synthesis: Modify substituents (e.g., replace 2-iodobenzoate with 3-nitro or 4-cyano groups) and compare activities.

- Pharmacophore mapping: Identify critical features (e.g., imidazole sulfur, pyran-4-one carbonyl) using MOE or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.